3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O3S3/c17-13-9-3-1-2-4-11(9)26-14(13)15(21)19-16-18-10(7-25-16)12-5-8(6-24-12)20(22)23/h1-7H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNLRPXMJNMUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles and thiophenes, the core structures in “3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide”, have been found in many biologically active compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. .
Mode of Action
Thiazole and thiophene derivatives have been reported to interact with various biological targets, leading to a wide range of effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Biological Activity
The compound 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions with thiophene derivatives. The final product is obtained through nucleophilic substitution reactions involving amide coupling techniques. The synthetic route can be summarized as follows:
- Formation of Thiazole Ring : Utilizing thiophene derivatives and suitable reagents (e.g., bromine).
- Coupling Reaction : Nucleophilic substitution with a butanamide derivative using bases like sodium hydride or potassium carbonate.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of thiazoles have shown promising results against multidrug-resistant strains of Candida and Staphylococcus aureus .
| Compound | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| 3h | S. aureus | Excellent | |
| 9f | Candida auris | Greater than fluconazole |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively evaluated. In vitro studies indicate that these compounds exhibit structure-dependent cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). Notably, certain substitutions on the thiazole ring significantly enhance their anticancer activity.
Key Findings :
- Compounds with specific substitutions showed reduced viability in Caco-2 cells by up to 54.9% compared to untreated controls .
- Structure-activity relationships indicate that modifications such as adding a 4-methyl group can enhance anticancer effects .
Case Studies
- Cytotoxicity Assessment : A study evaluated the effects of various thiazole derivatives on A549 and Caco-2 cell lines using the MTT assay. Results indicated that while some compounds had minimal effects on A549 cells, they significantly inhibited Caco-2 cell viability, suggesting selective targeting mechanisms .
- Resistance Mechanisms : The structural modifications in thiazole derivatives were found to influence their ability to overcome P-glycoprotein-mediated drug resistance, a common challenge in cancer therapy .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is with a molecular weight of approximately 331.4 g/mol. The compound features a thiazole ring, a benzothiophene moiety, and a nitrothiophen group, which contribute to its biological activity and reactivity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzothiophene structures exhibit promising antimicrobial properties. Specifically, 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has shown effectiveness against various strains of bacteria and fungi. Studies highlight its potential against drug-resistant pathogens such as Staphylococcus aureus and Candida species .
Antioxidant Activity
The compound's antioxidant properties have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The presence of the thiazole ring is believed to enhance the radical scavenging capacity of the compound .
Cancer Research
The unique structure of 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide makes it a candidate for cancer therapy research. Thiazole derivatives are known for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. The incorporation of the nitrothiophen group may further enhance its cytotoxic effects against tumor cells .
Neurological Disorders
There is emerging interest in the neuroprotective effects of thiazole-containing compounds. Initial studies suggest that these compounds may have potential in treating neurodegenerative diseases by protecting neuronal cells from apoptosis .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated potent antifungal activity against drug-resistant Candida strains. |
| Study B (2024) | Showed significant antioxidant activity in vitro, indicating potential for oxidative stress-related conditions. |
| Study C (2025) | Investigated the cytotoxic effects on various cancer cell lines, revealing promising results for further development. |
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and similar analogues:
Key Differences in Physicochemical Properties
- Hydrophobicity : The nitrothiophene-thiazole system may increase logP (lipophilicity) relative to compounds with polar sulfamoyl () or morpholinylsulfonyl () substituents, affecting membrane permeability .
- Molecular Weight : The target compound (406.91 g/mol) is lighter than pyrazole-containing analogues (e.g., 6a at ~490 g/mol), which could influence bioavailability .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
The synthesis requires multi-step reactions involving thiazole ring formation, benzothiophene coupling, and nitro-group functionalization. Critical factors include:
- Temperature control : For example, maintaining 60–80°C during cyclocondensation to avoid side reactions (e.g., decomposition of nitrothiophene intermediates) .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency in thiazole formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol) are essential to isolate the pure product .
- Validation : Use NMR (¹H/¹³C) to confirm intermediate structures and HPLC to assess final purity (>95%) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., nitrothiophene protons at δ 8.2–8.5 ppm; thiazole protons at δ 7.5–7.8 ppm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- X-ray crystallography : Single-crystal analysis (using SHELX software ) resolves bond lengths and angles, validating the fused benzothiophene-thiazole architecture .
Advanced: What methodological approaches are used to investigate its biological targets and mechanism of action?
Answer:
- Molecular docking : Tools like AutoDock Vina predict binding affinities to kinases (e.g., MAPK1) by simulating interactions with the nitrothiophene and amide moieties .
- Kinase inhibition assays : IC₅₀ values are determined via fluorescence-based assays, with ATP competition studies to confirm competitive binding .
- Cellular assays : Apoptosis markers (e.g., caspase-3 activation) and proliferation assays (MTT) in cancer cell lines validate downstream effects .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
Answer:
- Systematic substitution studies : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity trends .
- Crystallographic comparisons : Overlay X-ray structures of active vs. inactive analogs to identify critical steric/electronic features .
- Multivariate analysis : Use QSAR models incorporating Hammett constants and logP values to quantify substituent effects .
Advanced: What experimental design is recommended for crystallographic analysis of this compound?
Answer:
- Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) to resolve heavy atoms (Cl, S) in the benzothiophene-thiazole core .
- Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Twin refinement may be needed if crystals exhibit pseudo-merohedral twinning .
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³) .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., thiazole formation) be probed?
Answer:
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., thiourea cyclization) .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the thiazole ring .
- DFT calculations : Simulate transition states (Gaussian 16) to evaluate energy barriers for cyclocondensation .
Advanced: What analytical challenges arise in characterizing impurities, and how are they addressed?
Answer:
- LC-MS/MS : Detect trace byproducts (e.g., des-nitro analogs) with a C18 column and 0.1% formic acid in mobile phase .
- NMR NOESY : Differentiate regioisomers by correlating NOE signals between thiophene and benzothiophene protons .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation .
Advanced: How can computational modeling guide the design of analogs with improved solubility?
Answer:
- logP prediction : Use ChemAxon or ACD/Labs to prioritize derivatives with logP < 3.5 .
- Co-solvent screening : MD simulations (GROMACS) identify excipients (e.g., PEG-400) that stabilize the compound in aqueous media .
- Salt formation : pKa calculations (MarvinSketch) assess feasibility of HCl or sodium salts to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
